molecular formula C5H8N4 B1627592 N-(1H-Pyrazol-3-yl)acetimidamide CAS No. 51247-95-1

N-(1H-Pyrazol-3-yl)acetimidamide

Cat. No. B1627592
CAS RN: 51247-95-1
M. Wt: 124.14 g/mol
InChI Key: BRRSKCVTYDXQCI-UHFFFAOYSA-N
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Description

“N-(1H-Pyrazol-3-yl)acetimidamide” is a chemical compound with the molecular formula C5H8N4 . It has a molecular weight of 124.14 . This compound is used for research purposes .

Scientific Research Applications

Fungicidal and Insecticidal Activities

Research has explored the synthesis of pyrazoline derivatives by introducing the beta-methoxyacrylate pharmacophore into the scaffold of 1-acetyl-3,5-diarylpyrazoline, demonstrating significant fungicidal and insecticidal activities. These studies highlighted the potential of such compounds as lead for developing new products exhibiting both activities, indicative of their application in agricultural chemistry (Zhao et al., 2008).

Antitumor Effects

Copper complexes based on lonidamine-conjugated ligands, including pyrazole derivatives, have shown to act through synergistic mechanisms due to the presence of lonidamine and copper. These complexes demonstrated significant antitumor activity, proving more effective than cisplatin against various human tumor cell lines, suggesting their potential as anticancer agents (Del Bello et al., 2022).

High Thermal and Chemical Stability

Studies on pyrazolate-bridged metal–organic frameworks (MOFs) with exposed metal sites have revealed exceptional thermal and chemical stability, suggesting applications in catalytic processes and as materials with high surface area for various industrial applications (Colombo et al., 2011).

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide have been synthesized and characterized, showing significant antioxidant activity. This suggests their potential application in the development of antioxidant agents, contributing to the understanding of the role of hydrogen bonding in the self-assembly processes (Chkirate et al., 2019).

Corrosion Inhibition

Pyrazoline derivatives have been explored for their potential in enhancing mild steel resistance against corrosion in acidic environments, demonstrating high inhibition efficiency. This research indicates the utility of these compounds in the petroleum refining industry and other sectors where metal corrosion is a concern (Lgaz et al., 2020).

Mechanism of Action

The mechanism of action of “N-(1H-Pyrazol-3-yl)acetimidamide” is not provided in the search results. It’s important to note that the mechanism of action of a compound can depend on its intended use or application, which is not specified for this compound .

properties

IUPAC Name

N'-(1H-pyrazol-5-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-4(6)8-5-2-3-7-9-5/h2-3H,1H3,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRSKCVTYDXQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/C1=CC=NN1)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597267
Record name (1Z)-N'-(1H-Pyrazol-5-yl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51247-95-1
Record name (1Z)-N'-(1H-Pyrazol-5-yl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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